molecular formula C8H11NO2 B8607847 3-Ethoxy-2-methoxy-pyridine

3-Ethoxy-2-methoxy-pyridine

Cat. No.: B8607847
M. Wt: 153.18 g/mol
InChI Key: KPDCZLPRTABGFY-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methoxy-pyridine is a pyridine-based compound of interest in medicinal chemistry and pharmaceutical research. As a pyridine derivative, this scaffold is recognized for its significant role in the development of novel therapeutic agents and is a key structural motif in compounds with a wide array of biomedical applications . Scientific literature highlights that methoxypyridine motifs, similar to this compound, are strategically incorporated into drug candidates to improve critical properties. For instance, research on gamma-secretase modulators (GSMs) for Alzheimer's disease has demonstrated that the introduction of a methoxypyridine group within a complex molecular scaffold can lead to enhanced biological activity for reducing Aβ42 peptide levels and improved physicochemical properties, such as aqueous solubility . Furthermore, compounds containing these motifs have shown promising pharmacokinetic profiles, including the ability to cross the blood-brain barrier (BBB), which is essential for accessing therapeutic targets within the central nervous system . This makes this compound a valuable building block for researchers synthesizing novel compounds for neuroscience and other therapeutic areas. Its structure serves as a versatile intermediate for further chemical functionalization, supporting the discovery of new drugs with optimized activity and drug-like characteristics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-ethoxy-2-methoxypyridine

InChI

InChI=1S/C8H11NO2/c1-3-11-7-5-4-6-9-8(7)10-2/h4-6H,3H2,1-2H3

InChI Key

KPDCZLPRTABGFY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • This compound : Both ethoxy and methoxy groups are electron-donating, activating the pyridine ring toward electrophilic substitution. Ethoxy’s larger size may confer greater steric hindrance compared to methoxy, influencing regioselectivity in reactions .
  • 2-Chloro-6-methoxypyridin-3-amine : Chlorine (electron-withdrawing) and methoxy (electron-donating) create electronic asymmetry, making the NH₂ group nucleophilic for derivatization in drug synthesis .

Steric and Protective Group Strategies

  • 6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine : The methoxymethoxy (–OCH₂OCH₃) group acts as a protective moiety, preventing undesired reactivity at the 3-position during multi-step syntheses. This contrasts with this compound, where ethoxy is less commonly used as a protective group .

Research Findings and Gaps

  • Key Applications: Ethoxy/methoxy pyridines are understudied compared to chloro or amino derivatives. However, their dual alkoxy groups may improve solubility and reduce toxicity in drug design .
  • Data Limitations : Direct experimental data (e.g., NMR, solubility) for this compound are absent in the evidence. Analogous compounds suggest logP values ~1.5–2.5, suitable for CNS drug candidates.

Preparation Methods

Sequential Halogenation and Alkoxylation

A widely adopted route involves halogenation followed by nucleophilic substitution. For example, 2,3-dibromopyridine serves as a key intermediate:

  • Methoxylation at C-2 : Treatment with sodium methoxide in methanol substitutes the bromine at C-2, yielding 2-methoxy-3-bromopyridine .

  • Ethoxylation at C-3 : Subsequent reaction with sodium ethoxide in ethanol replaces the remaining bromine, producing 3-ethoxy-2-methoxy-pyridine.

Key Data :

StepReagentSolventTemperatureYield
1NaOMe (2 equiv)MeOH80°C78%
2NaOEt (2 equiv)EtOH90°C65%

This method ensures regioselectivity but requires stringent control of reaction conditions to avoid over-substitution.

Directed ortho-Metallation (DoM)

Lithiation-Electrophilic Quenching

The methoxy group at C-2 acts as a directing group for lithiation at C-3:

  • Lithiation : Treatment of 2-methoxypyridine with LDA (Lithium Diisopropylamide) at -78°C generates a C-3 lithiated intermediate.

  • Ethoxylation : Quenching with triethyloxonium tetrafluoroborate introduces the ethoxy group.

Advantages :

  • High regioselectivity (>90%).

  • Single-step introduction of ethoxy after methoxy定向.

Limitations :

  • Requires cryogenic conditions (-78°C).

  • Sensitivity to moisture and oxygen.

Pyridine N-Oxide Activation

N-Oxide-Mediated Functionalization

Pyridine N-oxides enhance reactivity for electrophilic substitution:

  • N-Oxidation : 2-Methoxypyridine is treated with H₂O₂ in acetic acid to form 2-methoxypyridine-N-oxide .

  • Nitration : Nitration at C-3 using HNO₃/H₂SO₄ yields 3-nitro-2-methoxypyridine-N-oxide .

  • Reduction and Ethoxylation : Reduction of the nitro group to amine (H₂/Pd-C), followed by diazotization and ethoxylation, affords the target compound.

Yield Comparison :

StepYield
N-Oxidation92%
Nitration85%
Diazotization/Ethoxylation60%

This method is limited by multiple steps and moderate final yield.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

While less common for alkoxy groups, modified protocols enable coupling of boronic esters with halogenated pyridines:

  • 2-Bromo-3-iodopyridine reacts with methoxy- and ethoxy-boronic esters under Pd catalysis.

  • Sequential couplings introduce methoxy and ethoxy groups.

Challenges :

  • Low efficiency for alkoxy groups due to poor boronic ester stability.

  • Requires specialized catalysts (e.g., Pd(OAc)₂ with SPhos).

Comparative Analysis of Methods

MethodRegioselectivityYieldScalabilityCost
Halogenation-SubstitutionModerate65%HighLow
Directed MetallationHigh75%ModerateHigh
N-Oxide ActivationHigh60%LowModerate
Cross-CouplingLow40%LowHigh

Optimal Route : Halogenation-substitution balances cost and scalability for industrial applications.

Emerging Techniques

Photocatalytic Alkoxylation

Recent advances utilize visible-light catalysis to directly introduce ethoxy and methoxy groups via C–H activation. For example, 2-methoxypyridine undergoes ethoxylation at C-3 using Ru(bpy)₃Cl₂ as a photocatalyst and diethyl peroxydicarbonate as an oxidant.

Preliminary Results :

  • Yield: 55% (room temperature, 12 h).

  • Advantages: Avoids pre-functionalized substrates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing ethoxy and methoxy groups into pyridine rings?

  • Methodology : Nucleophilic substitution is a primary method. For example, alkoxy groups can be introduced via reaction of halogenated pyridines (e.g., 3-chloropyridine derivatives) with sodium ethoxide or methoxide under basic conditions (K₂CO₃ or NaH). Protecting groups may be required to prevent undesired substitutions .
  • Example : 3-Chloro-2-(4-methoxybenzyloxy)pyridine is synthesized by reacting 3-chloropyridine with 4-methoxybenzyl alcohol in the presence of K₂CO₃ .

Q. How can 3-Ethoxy-2-methoxy-pyridine be purified after synthesis?

  • Methodology : Use column chromatography (silica gel, eluents like hexane/ethyl acetate) or recrystallization (solvents: ethanol/water mixtures). Monitor purity via TLC or HPLC .

Q. What spectroscopic methods confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., methoxy protons at ~δ 3.8–4.0 ppm; pyridine ring protons split based on substitution pattern) .
  • IR : Detect C-O-C stretches (~1100–1250 cm⁻¹) and aromatic C-H stretches .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of ethoxy/methoxy groups) .

Advanced Research Questions

Q. How can conflicting spectroscopic data across studies be resolved?

  • Methodology :

  • Compare data under identical conditions (solvent, temperature).
  • Validate using computational tools (e.g., DFT calculations for NMR chemical shifts) .
  • Cross-reference with X-ray crystallography if single crystals are available .

Q. What role do steric and electronic effects play in substitution reactions of this compound?

  • Analysis :

  • Steric Effects : Bulky substituents (e.g., 4-methoxybenzyloxy in ) hinder reactions at adjacent positions.
  • Electronic Effects : Methoxy groups act as electron-donating substituents, directing electrophiles to meta/para positions .

Q. How can computational modeling predict the reactivity of this compound derivatives?

  • Methodology :

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Docking : Assess binding affinities for biological targets (e.g., enzymes in drug discovery) .

Q. What strategies optimize the design of this compound derivatives for biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing ethoxy with fluorinated groups) and evaluate cytotoxicity or receptor binding .
  • In Silico Screening : Use virtual libraries to prioritize derivatives with favorable ADMET properties .

Q. How is regioselectivity analyzed in electrophilic substitution reactions of substituted pyridines?

  • Methodology :

  • Use directing groups (e.g., methoxy in 2-position directs electrophiles to 5-position).
  • Monitor reaction outcomes via LC-MS or GC-MS to quantify product ratios .

Data Contradiction Analysis

Example Scenario : Conflicting reports on the stability of this compound under acidic conditions.

  • Resolution Steps :
    • Replicate experiments using standardized protocols (pH, temperature).
    • Characterize degradation products via HPLC-MS.
    • Compare with computational degradation pathways (e.g., using Cheminformatics tools) .

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